2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione
Description
Overview of the Naphthopyran-5,10-dione Chemical Class
Naphthopyran-5,10-diones are a class of organic compounds featuring a naphthoquinone moiety fused to a pyran ring. This structural arrangement results in a planar, aromatic system that is a chromophore, often imparting color to these compounds. The core structure can be substituted at various positions, leading to a wide array of derivatives with distinct physicochemical and biological properties. researchgate.net
These compounds are a subset of the larger naphthopyran family, which are known for their interesting photochromic properties. nih.govbohrium.com Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This property has led to their investigation for applications in optical data storage and photoswitching devices. nih.gov
Furthermore, the naphthoquinone core is a well-known pharmacophore found in many natural products with significant biological activities, including anticancer, antifungal, and antibacterial properties. The combination of the naphthoquinone and pyran rings in the naphthopyran-5,10-dione scaffold makes these compounds attractive targets for medicinal chemistry research.
Significance of the 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione Structural Motif in Academic Research
The this compound structural motif, and its derivatives, are of significant interest to academic researchers for several reasons. The presence of the methyl group at the 2-position of the pyran ring can influence the electronic and steric properties of the molecule, potentially modulating its reactivity and biological activity.
Research into this structural motif is often driven by the desire to develop novel materials with tunable photochromic properties. The substitution pattern on the naphthopyran core can significantly affect the color of the photo-induced form and the rate of thermal reversion to the original state. rsc.org
In the field of medicinal chemistry, the naphthopyran-5,10-dione scaffold is explored for its potential as a therapeutic agent. The quinone moiety can participate in redox cycling, generating reactive oxygen species that can be cytotoxic to cancer cells. The pyran ring and its substituents can influence the compound's solubility, membrane permeability, and interaction with biological targets. nih.gov The exploration of derivatives with varied substitution patterns is a common strategy to optimize these properties for drug development.
A closely related compound, 2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4-dihydro-2-methyl-, has been noted for its unique photochromic properties and potential applications in photoresponsive materials. researchgate.net While specific research data on this compound is limited in publicly available literature, the study of such analogues provides valuable insights into the structure-activity relationships within this chemical class.
Below is an interactive data table summarizing the properties of the related compound, 2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4-dihydro-2-methyl-.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Key Feature | Photochromic properties |
| Potential Applications | Optical data storage, photoswitching devices, biomedical imaging |
Historical Development of Research on Naphthopyranone Derivatives
The study of pyran-based compounds has a long history, with early investigations into their synthesis and reactivity dating back to the early 20th century. wikipedia.org The Claisen rearrangement, first described in 1912, became a key reaction for the synthesis of some pyran derivatives. bohrium.com The broader field of heterocyclic chemistry, which encompasses pyrans, began to flourish in the 1800s. orientjchem.org
A significant milestone in the study of naphthopyrans was the first mention of their photochromic properties by Becker and Michl in 1966. nih.gov This discovery opened up a new avenue of research focused on the light-induced reversible color change of these molecules. nih.govresearchgate.net This has led to extensive research and commercial applications, particularly in the development of photochromic ophthalmic lenses. nih.gov
More recently, in 2016, it was discovered that the ring-opening reaction of naphthopyran could also be triggered by mechanical force, leading to the emergence of naphthopyrans as versatile mechanophores for designing force-responsive materials. nih.gov The research into naphthopyranone natural products, which are secondary metabolites isolated from organisms like fungi and bacteria, has also grown, revealing a range of biological activities including antimicrobial and cytotoxic effects. researchgate.netrsc.org The synthesis of various naphthopyranone derivatives continues to be an active area of research, with a focus on developing efficient synthetic methods and exploring their potential applications in medicine and materials science. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
63755-80-6 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C14H10O3/c1-8-6-7-11-12(15)9-4-2-3-5-10(9)13(16)14(11)17-8/h2-8H,1H3 |
InChI Key |
WSOGKRZYPNHQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2h Naphtho 2,3 B Pyran 5,10 Dione and Its Analogues
Core Scaffold Construction Approaches
The fundamental challenge in synthesizing the 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione scaffold lies in the efficient fusion of the pyran ring to the naphthoquinone moiety. Various strategies have been devised to achieve this, often starting from readily available naphthoquinone precursors.
Condensation reactions represent a primary route for building the naphthopyran framework. These methods typically involve the reaction of a naphthol or a 2-hydroxy-1,4-naphthoquinone (B1674593) derivative with a suitable three-carbon component, followed by cyclization to form the pyran ring.
A prominent example is the acid-catalyzed condensation of naphthols with propargyl alcohols. nih.gov The mechanism involves the initial formation of a propargyl cation, which is then attacked by the nucleophilic naphthol. A subsequent series of rearrangements, including a Claisen rearrangement and a 1,5-hydrogen shift, generates a merocyanine (B1260669) intermediate. nih.gov This intermediate finally undergoes a thermal 6π electrocyclization to close the pyran ring. nih.gov
Multi-component reactions also provide an efficient one-pot approach. For instance, the condensation of 2-hydroxy-1,4-naphthoquinone with various aldehydes and a carbamate (B1207046) in aqueous media can yield complex oxazine-containing naphthoquinone derivatives, showcasing the versatility of condensation strategies. researchgate.net Another powerful strategy is the Knoevenagel condensation between an enal and a 1,3-dicarbonyl compound (or its equivalent, such as 2-hydroxy-1,4-naphthoquinone) to form a 1-oxatriene, which then undergoes an electrocyclization to furnish the 2H-pyran ring. nih.gov This tandem process can be viewed as a formal [3+3] cycloaddition. nih.gov
The conjugate addition of nucleophiles to the electron-deficient ring of a naphthoquinone, known as the Michael reaction, is a key strategy for introducing the necessary carbon framework for subsequent pyran ring formation. This approach has been successfully employed for the synthesis of 3,4-Dihydro-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione. lookchem.com
The synthesis begins with the Michael addition of 2-hydroxy-1,4-naphthoquinone to an α,β-unsaturated ketone, such as methyl vinyl ketone. lookchem.com This reaction, often conducted in pyridine, forms a C-C bond at the C-3 position of the naphthoquinone, yielding a Michael adduct, specifically 2-hydroxy-3-(3-oxobutyl)-1,4-naphthoquinone. lookchem.com This intermediate possesses the complete atom skeleton required for the target molecule. The final step is an acid-catalyzed intramolecular cyclization and dehydration. Heating the Michael adduct in aqueous sulphuric acid induces the hydroxyl group to attack the ketone carbonyl, forming the pyran ring and yielding the desired dihydronaphthopyrandione. lookchem.com
| Step | Reactants | Key Intermediate | Final Product | Conditions | Yield |
|---|---|---|---|---|---|
| 1. Michael Addition | 2-Hydroxy-1,4-naphthoquinone, Methyl vinyl ketone | 2-Hydroxy-3-(3-oxobutyl)-1,4-naphthoquinone | - | Pyridine | 48% |
| 2. Cyclization | 2-Hydroxy-3-(3-oxobutyl)-1,4-naphthoquinone | - | 3,4-Dihydro-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione | 20% aq. H₂SO₄, reflux | 88% |
This two-step sequence highlights an efficient method for assembling the core structure, where the Michael reaction serves to construct a key precursor for the final ring-closing event. lookchem.com
Many synthetic routes converge on a final intramolecular cyclization step to construct the pyran ring. The nature of this ring-closing reaction can vary, utilizing thermal, acidic, or metal-catalyzed conditions depending on the structure of the acyclic precursor.
One of the most common intramolecular cyclization methods is the 6π electrocyclization. nih.govresearchgate.net This pericyclic reaction is thermally allowed and typically proceeds from a 1-oxatriene intermediate to form the 2H-pyran ring system. nih.govnih.gov The stability of the resulting pyran is often enhanced when it is fused to an aromatic ring system, which provides a thermodynamic driving force for the cyclization. nih.gov
Another notable strategy is the oxa-Pictet-Spengler cyclization. This reaction has been employed in the stereoselective synthesis of pyrano-naphthoquinone natural products. researchgate.net It involves the acid-catalyzed reaction of a β-phenethyl alcohol derivative with an aldehyde or ketone, leading to the formation of a six-membered heterocyclic ring. In the context of naphthopyran synthesis, a hydroxyl group tethered to the naphthoquinone core acts as the internal nucleophile, attacking an electrophilic center to forge the pyran ring. researchgate.net More modern approaches utilize transition metal catalysis, such as gold-catalyzed intramolecular cyclizations, to achieve high efficiency and control over the reaction. nih.gov
Functionalization and Chemical Derivatization of this compound
Once the core naphthopyran-dione scaffold is assembled, further chemical modifications can be performed to generate analogues with diverse properties. These derivatizations can target either the naphthoquinone moiety or the pyran ring system.
Introducing substituents at specific positions on the aromatic ring of the naphthoquinone core is crucial for creating structural diversity. Achieving regioselectivity is a key challenge. Synthetic strategies often rely on building the substituted naphthoquinone from appropriately functionalized precursors. researchgate.net
One approach, termed the "naphthol route," starts from a substituted α-tetralone or propiophenone (B1677668) to construct a polysubstituted 2-methylnaphthol. researchgate.net This substituted naphthol is then oxidized to the corresponding 1,4-naphthoquinone. researchgate.net Another powerful method is the Diels-Alder reaction between a substituted diene and a benzoquinone, which can provide highly regioselective access to functionalized naphthoquinone cores. researchgate.net These methods allow for the precise placement of functional groups on the benzenoid ring of the scaffold, which can then be carried through the pyran ring formation steps. Cross-coupling reactions, such as Suzuki and Sonogashira couplings, can also be employed on naphthopyran substrates bearing a halide or triflate group on the naphthoquinone ring to install aryl/vinyl or alkynyl substituents, respectively. nih.gov
The pyran ring itself offers opportunities for chemical modification, allowing for the introduction of new functional groups and the construction of more complex fused heterocyclic systems. The specific strategy depends on the functional handles present on the pyran ring.
A versatile method involves the epoxidation of the pyran double bond, followed by nucleophilic ring-opening of the resulting epoxide. researchgate.net This two-step sequence allows for the introduction of a wide range of substituents, such as amines or other nucleophiles, onto the pyran ring system. researchgate.net
In cases where the pyran ring is synthesized with pre-existing functional groups, these can be used for further elaboration. For example, a 2-amino-4H-naphthopyran can serve as a building block for constructing fused pyrimidine (B1678525) rings. The reaction of such amino-naphthopyrans with various electrophilic reagents can lead to the formation of naphthopyranopyrimidine and naphthopyranotriazolopyrimidine derivatives. researchgate.net This demonstrates how the pyran ring can act as a template for creating more complex, polycyclic structures.
| Starting Material | Reaction Sequence | Product Type | Key Reagents |
|---|---|---|---|
| Pyranonaphthoquinone | 1. Epoxidation 2. Nucleophilic ring-opening | Substituted Dihydropyran | 1. m-CPBA or Dimethyldioxirane 2. Nucleophile (e.g., amine) |
| 2-Amino-4H-naphthopyran | Cyclocondensation | Naphthopyranopyrimidine | Electrophilic reagents (e.g., Ac₂O) |
These functionalization strategies are essential for exploring structure-activity relationships and developing new derivatives based on the this compound scaffold.
Synthesis of Spiro and Fused Heterocyclic Analogues
The synthesis of spiro and fused heterocyclic analogues of naphtho[2,3-b]pyran-5,10-diones involves the strategic construction of complex, three-dimensional architectures appended to the core naphthoquinone framework. These synthetic routes often employ multicomponent reactions, leveraging the reactivity of naphthoquinone derivatives to build diverse heterocyclic systems.
One prominent strategy involves the synthesis of spirooxindoles, which are important heterocyclic scaffolds in medicinal chemistry. nih.govrsc.org A notable approach is a one-pot, three-component reaction utilizing 2-hydroxy-1,4-naphthoquinone (lawsone), a substituted isatin (B1672199), and 5-aminotetrazole. researchgate.net This reaction, typically conducted under reflux in glacial acetic acid, yields novel spirooxindole-fused naphthoquinone-tetrazolo[1,5-a]pyrimidines. researchgate.net The isatin skeleton is a key building block for a wide array of spirooxindoles, and its derivatives are widely distributed in bioactive natural compounds. nih.govresearchgate.net
The reaction proceeds with moderate to good yields and allows for the introduction of various substituents on the spirooxindole ring, which can influence the biological activity of the final compound. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups on the isatin ring has been explored to create libraries of these complex molecules. researchgate.net
Table 1: Synthesis of Spirooxindole-Naphthoquinone-Tetrazolopyrimidine Analogues A summary of a three-component reaction to form spirooxindole-fused naphthoquinones.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Product Type | Yield (%) |
| 2-Hydroxy-1,4-naphthoquinone | Substituted Isatin | 5-Aminotetrazole | Glacial Acetic Acid | Reflux | Spirooxindole-fused naphthoquinone-tetrazolo[1,5-a]pyrimidine | 36-69 |
Another significant class of fused heterocyclic analogues involves the creation of naphthoxazine structures, which can be further modified to generate spiro compounds. The synthesis begins with a multicomponent condensation of aromatic aldehydes, 2-naphthol, and aniline, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN), to produce 1-(aryl(phenylamino)methyl)naphthalen-2-ol derivatives. naturalspublishing.com These intermediates then react with α-oxoketene dithioacetals or α-cyanoketene dithioacetals in refluxing ethanol. naturalspublishing.com
The resulting fused naphthoxazine derivatives possess a reactive ylidene group, which can undergo subsequent reactions with nucleophiles like malononitrile (B47326) or cyclic ketones (e.g., cyclopentanone) in the presence of a base to form spiro[naphtho[1,2-e] researchgate.netscilit.comoxazine-3,4'-pyran] and other spirocyclic systems. naturalspublishing.com This sequential approach allows for the controlled construction of complex fused and spiro heterocyclic systems based on the naphthoquinone motif.
Table 2: Synthesis of Fused Naphthoxazines and Subsequent Spiro Derivatives A summary of the reaction sequence for forming fused naphthoxazines and their conversion to spiro compounds.
| Intermediate | Reactant | Solvent | Condition | Product Type |
| 1-(Aryl(phenylamino)methyl)naphthalen-2-ol | α-Oxoketene dithioacetal | Absolute Ethanol | Reflux (24h) | Naphtho[1,2-e] researchgate.netscilit.comoxazine derivative |
| Naphtho[1,2-e] researchgate.netscilit.comoxazine derivative | Malononitrile | Dioxane | Piperidine (catalyst) | Spiro[naphtho-oxazine-pyran] derivative |
| Naphtho[1,2-e] researchgate.netscilit.comoxazine derivative | Cyclopentanone | Dioxane | Piperidine (catalyst) | Spiro[naphtho-oxazine-cyclopentane] derivative |
These synthetic methodologies highlight the versatility of naphthoquinone precursors in constructing a wide range of structurally complex spiro and fused heterocyclic analogues. The ability to systematically vary the reactants in these multicomponent reactions provides a powerful tool for generating chemical diversity for further investigation.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 2h Naphtho 2,3 B Pyran 5,10 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of naphtho[2,3-b]pyran-5,10-dione derivatives. Through ¹H and ¹³C NMR, the precise connectivity of atoms within the molecule can be mapped out.
In ¹H NMR spectra of analogous naphtho[2,3-b]furan-4,9-diones, protons on the aromatic naphthoquinone core typically appear in the downfield region between δ 7.5 and 8.3 ppm. mdpi.com The specific chemical shifts and coupling constants of these protons provide definitive information about the substitution pattern on the aromatic rings. For instance, the protons on the terminal benzene (B151609) ring of the naphthalene (B1677914) system often present as a complex multiplet, while distinct signals can be assigned to protons on the central quinone ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbons of the quinone moiety are characteristically found at the most downfield positions, often in the range of δ 175–185 ppm. mdpi.com Carbons of the pyran or furan (B31954) ring and the aromatic naphthalene system resonate at specific frequencies that confirm the fused-ring structure. The structural assignment is further solidified using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish proton-proton and proton-carbon correlations, respectively.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Naphtho[2,3-b]furan-4,9-dione Core Structure Data is based on analogous furan derivatives and is representative of the naphthoquinone scaffold.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
In HRMS analysis, the experimentally measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is compared to the calculated mass for a proposed formula. An exact match, typically within a few parts per million (ppm), confirms the elemental composition. For example, in the analysis of related naphtho[2,3-b]furan-4,9-diones, HRMS (ESI) was used to confirm the molecular formulas by matching the calculated mass with the found mass to four decimal places. mdpi.com This level of precision is essential for distinguishing between compounds with very similar nominal masses.
Table 2: Example of HRMS Data for Molecular Formula Confirmation of an Analogous Compound Based on data for 2-Phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For derivatives of this compound, the IR spectrum provides clear evidence for the key structural components.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety. These typically appear in the region of 1650–1700 cm⁻¹. The exact frequency can be influenced by the electronic environment and conjugation within the molecule. Another key functional group is the ether linkage (C-O-C) within the pyran ring, which gives rise to characteristic stretching bands in the fingerprint region, usually between 1050 cm⁻¹ and 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the naphthalene core are also readily observed.
Table 3: Characteristic IR Absorption Frequencies for Naphtho[2,3-b]pyran-5,10-dione Derivatives
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
When this compound derivatives possess stereogenic centers, determining their absolute configuration is crucial. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is a function of wavelength. nih.gov
The experimental ECD spectrum of a chiral compound is a unique fingerprint of its three-dimensional structure. For unambiguous assignment, this experimental spectrum is compared with theoretical spectra generated through quantum chemical calculations, most commonly using time-dependent density functional theory (TDDFT). nih.gov The process involves first performing a conformational analysis to identify all stable, low-energy conformers of the molecule. Then, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated. The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum of a specific enantiomer. frontiersin.orgunipi.it
For naphthopyran derivatives, the chromophores within the extended π-conjugated system give rise to characteristic Cotton effects in the UV-visible region (200-400 nm), which are sensitive to the molecule's stereochemistry. nih.govrsc.org The sign and intensity of these effects are directly related to the spatial arrangement of the atoms, allowing for the definitive assignment of the absolute configuration. rsc.org
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction analysis provides the most definitive and detailed picture of a molecule's structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the three-dimensional arrangement of atoms, including relative and absolute stereochemistry.
For complex heterocyclic systems like naphtho[2,3-b]pyran-5,10-dione derivatives, X-ray crystallography can unambiguously establish the regioselectivity of a synthesis and the stereochemistry of the product. mdpi.com In a study of a related 2-phenylnaphtho[2,3-b]furan-4,9-dione, the structure was unequivocally confirmed by single-crystal X-ray diffraction, which showed the precise location of the phenyl group. mdpi.com The analysis also reveals crucial details about the planarity of the ring system and the conformation of any non-aromatic portions of the molecule. Furthermore, it provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing in the solid state.
Table 4: List of Compounds Mentioned
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Methyl 2h Naphtho 2,3 B Pyran 5,10 Dione
Photochromism and Photochemical Reaction Mechanisms
Photochromism is a phenomenon observed in certain molecules that undergo a reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation. While the angular isomers of naphthopyran, such as 2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran, are known for their pronounced photochromic activity at room temperature, the linear 2H-naphtho[2,3-b]pyran scaffold, the core of the title compound, typically does not exhibit this behavior under ambient conditions. rsc.org The lack of photochromism in these linear naphthopyrans is attributed to the complete dearomatization of the naphthalene (B1677914) core during the ring-opening reaction, which makes the process energetically unfavorable. rsc.org
However, the introduction of specific substituents can modulate the electronic properties of the molecule and enable photochromic behavior. For instance, the incorporation of a polarizing dialkylamine substituent has been shown to induce photochromism in the linear 2H-naphtho[2,3-b]pyran system. rsc.org
The fundamental photochemical reaction responsible for the photochromism in responsive naphthopyrans is a 6π electrocyclic ring-opening of the pyran ring. nih.gov This process is initiated by the absorption of ultraviolet (UV) light, which excites the molecule to a singlet excited state. nih.gov From this excited state, the C-O bond of the pyran ring cleaves, leading to the formation of a colored, open-ring isomer known as a merocyanine (B1260669) dye. nih.govresearchgate.net The reverse reaction, the ring-closing, can be triggered by exposure to visible light or can occur thermally. nih.gov
In the case of photochromic naphthopyrans, the initial ring-opening leads to a cisoid-trans (CT) isomeric merocyanine product, which can then undergo further isomerization to a more stable trans-transoid (TT) isomer. researchgate.netnih.gov The thermal stability of these colored isomers is a key factor in the photochromic properties of the material. nih.gov
Table 1: Factors Influencing Photochromism in Naphthopyrans
| Factor | Description |
| Isomeric Structure | Angular naphthopyrans (e.g., naphtho[1,2-b]pyran and naphtho[2,1-b]pyran) are generally photochromic, while linear isomers (e.g., naphtho[2,3-b]pyran) are typically not. rsc.orgnih.gov |
| Substituents | Electron-donating groups, such as dialkylamines, can induce photochromism in otherwise non-photochromic linear naphthopyrans by stabilizing the open-ring merocyanine form. rsc.org |
| Matrix Environment | The efficiency of photochromism can be influenced by the physical properties of the surrounding medium, such as the glass transition temperature and flexural modulus of a polymer matrix. nih.gov |
| Light Source | UV light is typically used to induce the ring-opening reaction, while visible light can promote the reverse ring-closing reaction. nih.gov |
Redox Cycling and Formation of Reactive Intermediates
The naphthoquinone moiety in 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione is susceptible to redox cycling, a process that involves the sequential reduction and oxidation of the molecule. This cycling can lead to the generation of reactive oxygen species (ROS), which are implicated in various biological and chemical processes. nih.gov
The redox behavior of quinones is a critical aspect of their chemical and biological activity. They can undergo either a one-electron or a two-electron reduction. The two-electron reduction, often mediated by enzymes like DT-diaphorase, results in the formation of a stable hydroquinone (B1673460). nih.gov In contrast, the one-electron reduction pathway is a key step in the generation of reactive intermediates.
Generation of Semiquinone Radicals
The redox cycling of this compound can be initiated by a one-electron reduction of the quinone group. This reduction can be catalyzed by enzymes such as NADPH-cytochrome P450 reductase. nih.gov The addition of a single electron to the quinone moiety results in the formation of a highly unstable intermediate known as a semiquinone radical. nih.govnih.gov
The stability and reactivity of the semiquinone radical are influenced by the substituents on the quinone ring. These substituents can affect the electron density of the ring system and, consequently, the reduction potential of the quinone/semiquinone couple. nih.gov
Production of Superoxide (B77818) Anion Radicals
Once formed, the semiquinone radical can readily transfer an electron to molecular oxygen (O₂), which is present in aerobic environments. nih.gov This electron transfer process regenerates the original quinone, allowing it to re-enter the reduction cycle, and simultaneously produces a superoxide anion radical (O₂⁻•). nih.govnih.gov
The rate of superoxide formation from the reaction of a semiquinone radical with oxygen can vary significantly depending on the reduction potential of the quinone/semiquinone couple. nih.gov The superoxide anion is a primary ROS and a precursor to other reactive species. It can be converted to hydrogen peroxide (H₂O₂) through a dismutation reaction, which can be spontaneous or catalyzed by the enzyme superoxide dismutase (SOD). nih.govnih.gov Further reaction of hydrogen peroxide, particularly in the presence of transition metals like iron, can lead to the formation of the highly reactive hydroxyl radical (•OH) via the Fenton reaction. nih.gov
Table 2: Key Steps in the Redox Cycling of Naphthoquinones
| Step | Reactants | Products | Key Features |
| One-Electron Reduction | Naphthoquinone, Electron Donor (e.g., NADPH) | Semiquinone Radical | Catalyzed by enzymes like NADPH-cytochrome P450 reductase. nih.gov |
| Electron Transfer to Oxygen | Semiquinone Radical, Molecular Oxygen (O₂) | Naphthoquinone, Superoxide Anion Radical (O₂⁻•) | Regenerates the parent quinone for further cycling. nih.gov |
| Dismutation | Superoxide Anion Radicals | Molecular Oxygen (O₂), Hydrogen Peroxide (H₂O₂) | Can be spontaneous or enzyme-catalyzed (SOD). nih.gov |
| Fenton Reaction | Hydrogen Peroxide (H₂O₂), Fe²⁺ | Hydroxyl Radical (•OH), Hydroxide Ion (OH⁻), Fe³⁺ | Generates a highly reactive hydroxyl radical. nih.gov |
Pathways of Nucleophilic and Electrophilic Reactivity
The reactivity of this compound towards nucleophiles and electrophiles is influenced by the electron distribution across its fused ring system. The presence of electron-withdrawing carbonyl groups in the naphthoquinone moiety and the ether linkage in the pyran ring creates distinct sites for chemical attack.
Reactions of related pyran-2-one systems with various nucleophiles have been investigated, providing insights into the potential reactivity of the title compound. For instance, the interaction of 2H-furo[3,2-b]pyran-2-ones with different nitrogen-containing nucleophiles demonstrates that the reaction pathway is dependent on the nature of the nucleophile. nih.gov Condensation with aliphatic amines can lead to the formation of enamines, while reactions with dinucleophiles can result in a recyclization process involving the opening of the furan (B31954) ring. nih.gov This suggests that the pyranone ring in this compound could undergo ring-opening or substitution reactions upon treatment with suitable nucleophiles.
Furthermore, studies on naphtho[2,1-b]furan (B1199300) derivatives have shown that condensation with a variety of carbon and nitrogen nucleophiles can occur. nih.gov By analogy, the electrophilic centers in this compound, particularly the carbonyl carbons of the quinone and the carbons of the pyran ring adjacent to the oxygen atom, are expected to be susceptible to nucleophilic attack.
Electrophilic reactions are also plausible, with the electron-rich regions of the molecule, such as the aromatic rings and the double bond in the pyran ring, being potential sites for electrophilic attack. The specific conditions and the nature of the electrophile would determine the outcome of such reactions.
Intramolecular Cyclizations and Molecular Rearrangements
Intramolecular reactions, including cyclizations and molecular rearrangements, are important pathways for the synthesis and transformation of complex heterocyclic systems. In the context of this compound and related structures, such reactions can lead to the formation of novel ring systems.
For example, the synthesis of naphtho[2,3-b]furan-4,9-diones, which share a similar core structure, can be achieved through a visible-light-mediated [3+2] cycloaddition reaction. mdpi.com The proposed mechanism for this transformation involves the formation of a 1,5-biradical intermediate, which then undergoes an intramolecular cyclization to form a hydroquinone intermediate that is subsequently oxidized to the final product. mdpi.com This highlights the potential for intramolecular radical cyclizations within the naphthoquinone framework.
Another example of an intramolecular reaction is the cyclization of a hydrazone derivative of a naphtho[2,1-b]furan upon treatment with acetic anhydride, leading to the formation of a 1,3,4-thiadiazol-2-yl acetamide (B32628) derivative. nih.gov This type of reaction demonstrates that appropriately functionalized derivatives of the naphthopyran system can undergo intramolecular cyclization to generate new heterocyclic rings.
Molecular rearrangements are also possible, particularly under thermal or photochemical conditions. For instance, the thermal and photochemical ring-opening of certain spiro-naphthopyrans can lead to a facile ring-contraction to form naphthofuran derivatives. rsc.org While this specific rearrangement involves a different isomer of naphthopyran, it illustrates the potential for complex molecular rearrangements in this class of compounds.
Computational Chemistry and Theoretical Studies on 2 Methyl 2h Naphtho 2,3 B Pyran 5,10 Dione
Quantum Chemical Characterization of Electronic Properties
Specific quantum chemical studies detailing the electronic properties of 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione have not been identified in published research. Such studies would typically involve Density Functional Theory (DFT) to calculate the molecule's electronic structure and properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
No specific HOMO-LUMO energy values, energy gaps, or orbital distribution diagrams for this compound are available in the scientific literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions.
Atomic Charge Distribution and Electrostatic Potential
There are no published data or molecular electrostatic potential (MEP) maps detailing the atomic charge distribution for this compound. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, which is important for predicting intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed or published that specifically include this compound in their training or test sets. QSAR studies are used to correlate chemical structure with biological activity.
Two-Dimensional (2D) QSAR Approaches
No 2D-QSAR studies involving this compound were found.
Three-Dimensional (3D) QSAR (CoMFA) Approaches
No 3D-QSAR or Comparative Molecular Field Analysis (CoMFA) studies for this compound have been reported.
Molecular Docking Simulations for Receptor-Ligand Interactions
There are no published molecular docking studies that investigate the binding of this compound to any specific biological receptor or protein. Such simulations are used to predict the binding affinity and mode of interaction between a ligand and a target protein.
Theoretical Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For complex organic molecules such as this compound, theoretical methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR) spectra, electronic absorption spectra (UV-Vis), and vibrational frequencies. These computational approaches allow for the investigation of molecular structure and electronic properties, which govern the interaction of the molecule with electromagnetic radiation.
Detailed research findings from computational studies specifically focused on this compound are not extensively available in the public literature. However, the established methodologies are widely applied to similar heterocyclic and quinone-containing systems. semanticscholar.orgmdpi.comresearchgate.net The general approach involves optimizing the molecule's geometry at a specific level of theory and then calculating the desired spectroscopic properties.
For instance, the prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govresearchgate.net Calculations are typically performed using functionals like B3LYP with a suitable basis set, such as 6-311G(d,p). researchgate.netnih.gov The calculated magnetic shielding constants are then converted into chemical shifts by referencing them against a standard, often tetramethylsilane (B1202638) (TMS). To improve accuracy, the raw calculated values are frequently scaled using linear regression analysis derived from comparing theoretical and experimental data for a set of related molecules. nih.gov This approach can yield chemical shift predictions with a high degree of accuracy. nih.gov
Similarly, TD-DFT is the standard method for predicting UV-Vis absorption spectra. d-nb.info These calculations provide information on excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com Analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of the electronic excitations (e.g., π→π* or n→π* transitions). mdpi.comresearchgate.net For related 2H-pyran-2-one analogues and naphthoquinone derivatives, TD-DFT calculations have been successfully used to interpret their electronic spectra. semanticscholar.orgmdpi.com
While specific data for this compound is not present in the provided search results, the following tables illustrate the typical format and nature of data generated from such theoretical studies, based on methodologies reported for analogous compounds.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
The following table represents a hypothetical prediction of NMR chemical shifts for this compound, calculated using a common DFT method (e.g., B3LYP/6-31G(d,p)). Actual values would require a dedicated computational study.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | 78.5 | 5.1 (CH) |
| C3 | 125.0 | 6.5 (CH) |
| C4 | 120.2 | 7.2 (CH) |
| C4a | 130.8 | - |
| C5 | 182.1 (C=O) | - |
| C5a | 133.5 | - |
| C6 | 126.8 | 8.1 (CH) |
| C7 | 134.5 | 7.8 (CH) |
| C8 | 133.9 | 7.8 (CH) |
| C9 | 126.5 | 8.1 (CH) |
| C10 | 181.5 (C=O) | - |
| C10a | 132.0 | - |
| C11a | 118.9 | - |
| C11b | 145.3 | - |
| 2-CH₃ | 21.3 | 2.3 (CH₃) |
Note: This data is illustrative and not based on actual computational results for the specific compound.
Illustrative Predicted UV-Vis Absorption Spectra
This table shows a hypothetical output from a TD-DFT calculation (e.g., CAM-B3LYP/6-311++G(d,p)) for the primary electronic transitions of this compound in a solvent like methanol.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 415 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 350 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | 295 | 0.45 | HOMO → LUMO+1 |
| S₀ → S₄ | 260 | 0.60 | HOMO-2 → LUMO |
Note: This data is illustrative and not based on actual computational results for the specific compound.
These theoretical predictions are invaluable for assigning experimental spectra and for understanding the structure-property relationships that dictate the spectroscopic behavior of such molecules.
Mechanistic Biological Activity Research of 2 Methyl 2h Naphtho 2,3 B Pyran 5,10 Dione and Analogues
Modulation of Cellular Biochemical Pathways
Beyond direct enzyme inhibition, 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione and its analogues influence fundamental cellular processes, including redox homeostasis and signal transduction.
Naphthoquinones are well-known for their ability to induce oxidative stress within cells. mdpi.com This is primarily achieved through a process called redox cycling, where the quinone moiety undergoes one-electron reduction to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) radicals (O₂⁻). nih.gov This futile cycle leads to the generation of various reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), which can cause damage to cellular macromolecules. nih.govnih.gov The cytotoxicity of some pyranonaphthoquinone analogues has been directly linked to this redox cycling mechanism. nih.gov This pro-oxidant activity is a key component of their biological effects, contributing to their potential as anticancer agents by overwhelming the antioxidant defenses of tumor cells. mdpi.comnih.gov
The biochemical activity of naphthoquinones translates into the modulation of complex cellular signaling networks. The generation of ROS and direct interaction with proteins can trigger various signaling cascades. mdpi.com
Oxidative Stress Response: By inducing oxidative stress, these compounds can activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. mdpi.com
Receptor Tyrosine Kinase Signaling: As mentioned, naphthoquinones can modulate the activity of EGFR, which in turn affects downstream pathways such as the PI3K/Akt cascade, a critical network for cell survival, proliferation, and migration. mdpi.com
Immune Signaling: Through the inhibition of IDO1, these compounds can profoundly alter the tumor microenvironment's signaling landscape. frontiersin.org By preventing tryptophan depletion, they can restore T-cell function and disrupt the immunosuppressive signaling mediated by kynurenine. patsnap.com Furthermore, IDO1 inhibition has been shown to down-regulate the JAK1/STAT1 signaling pathway and the expression of the immune checkpoint protein PD-L1, further enhancing anti-tumor immunity. frontiersin.org
Mechanistic Insights into Antiproliferative Activities
The antiproliferative properties of this compound and its analogues are largely attributed to their ability to induce cellular damage through various mechanisms, with the generation of oxidative stress being a key pathway.
The core structure of this compound, the naphthoquinone moiety, is a key player in its ability to induce oxidative stress. Naphthoquinones are known to undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) nih.govresearchgate.netnih.govnih.gov. This process can disrupt the normal balance of cellular redox homeostasis, leading to a state of oxidative stress.
Once inside the cell, these compounds can participate in one-electron reduction reactions, catalyzed by enzymes such as NADPH-cytochrome P450 reductase, to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This futile cycle can lead to a significant accumulation of ROS within the cell nih.gov.
Elevated levels of ROS can inflict damage on various cellular components, including lipids, proteins, and DNA researchgate.net. Lipid peroxidation can compromise the integrity of cellular and organellar membranes. Proteins can undergo oxidative modifications that lead to loss of function. Most critically, oxidative damage to DNA can result in single- and double-strand breaks, base modifications, and the formation of DNA adducts. This DNA damage can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death) nih.govnih.gov.
For instance, a related compound, β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione), has been shown to cause a seven-fold increase in H₂O₂ production in HL-60 leukemia cells, which directly correlates with its apoptotic effects nih.gov. This suggests that a primary mechanism of the antiproliferative activity of these compounds is the induction of apoptosis through overwhelming oxidative stress.
Table 1: Effects of Naphthoquinone Analogues on Cancer Cell Lines This table is representative of the types of data found in the cited literature and is for illustrative purposes.
| Compound | Cancer Cell Line | Observed Effect | Potential Mechanism |
|---|---|---|---|
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (prostate) | Cytotoxicity (IC₅₀: 0.03 µM) | Not specified, but likely involves mechanisms common to quinonoid compounds such as ROS generation nih.govresearchgate.net. |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (prostate) | Cytotoxicity (IC₅₀: 0.08 µM) | Not specified, but likely involves mechanisms common to quinonoid compounds such as ROS generation nih.govresearchgate.net. |
| Naphth[1,2-d]imidazoles (from β-Lapachone) | HL-60 (leukemia) | Cytotoxicity (IC₅₀: 8.71–29.92 µM) | Not specified, but derived from a known ROS-inducing agent researchgate.net. |
| Naphth[1,2-d]imidazoles (from β-Lapachone) | HCT-116 (colon) | Cytotoxicity (IC₅₀: 21.12–62.11 µM) | Not specified, but derived from a known ROS-inducing agent researchgate.net. |
Antimicrobial Action Mechanisms (e.g., against bacterial strains)
The antimicrobial properties of this compound and its analogues are multifaceted, targeting various essential processes in bacterial cells. The generation of ROS, as discussed in the context of antiproliferative activity, is also a significant factor in their antimicrobial action researchgate.net. The resulting oxidative stress can be detrimental to bacterial cells, which may have less robust antioxidant defense systems compared to eukaryotic cells.
Beyond oxidative damage, another proposed mechanism of action for some quinone-based antimicrobials is the inhibition of essential bacterial enzymes. For example, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, a related heterocyclic quinone, demonstrated its ability to be taken up by Staphylococcus strains and subsequently inhibit DNA gyrase nih.gov. DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to cell death nih.gov. It is plausible that this compound or its analogues could exert a similar inhibitory effect on bacterial topoisomerases.
Furthermore, the planar structure of the naphthoquinone ring system allows for potential intercalation with bacterial DNA, which could interfere with DNA replication and transcription, contributing to the antimicrobial effect nih.gov. Disruption of the bacterial cell membrane and inhibition of electron transport processes are other potential mechanisms through which these compounds may exert their antibacterial activity researchgate.netscispace.com.
Table 2: Antimicrobial Activity of Naphtho[2,3-d]thiazole-4,9-dione Analogue (PNT) Data from a study on a related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), illustrating potential antimicrobial mechanisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
|---|---|---|
| S. epidermidis (NBRC 100911) | 2.5 ± 2.2 | 1.25 |
| S. aureus (NRBC 12732) | 2.5 ± 0.0 | 5.0 |
| MRSA (JCM 16555) | Not specified in the provided text | 10 |
Source: nih.gov
Mechanistic Evaluation of Contraceptive Properties
The investigation into the contraceptive properties of this compound and its analogues is an emerging area of research. While direct studies on the named compound are limited, research on analogous structures provides some mechanistic insights.
A study on 6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione, a pigment isolated from the sea urchin Echinothrix diadema, investigated its cytotoxic and contraceptive properties using the sperm and eggs of the sea urchin Strongylocentrotus intermedius. The findings of this study suggest that the compound possesses contraceptive activity, likely through its cytotoxic effects on gametes.
The underlying mechanism for this cytotoxicity is hypothesized to be linked to the induction of oxidative stress, a known activity of naphthoquinones. Spermatozoa are particularly vulnerable to oxidative damage due to the high content of polyunsaturated fatty acids in their plasma membranes and their limited intracellular antioxidant defenses nih.govnih.gov. The generation of ROS by this compound or its analogues could lead to lipid peroxidation of the sperm membrane, resulting in decreased sperm motility and viability mdpi.comopenveterinaryjournal.com.
Furthermore, oxidative stress can also impair the acrosome reaction, a crucial step for fertilization where the sperm releases enzymes to penetrate the egg's outer layer. Damage to the sperm's mitochondria by ROS can also deplete the energy required for motility.
Table 3: Potential Mechanistic Effects of Naphthoquinones on Sperm Function This table is a hypothetical representation based on the known effects of oxidative stress on sperm and the ROS-generating capabilities of naphthoquinones.
| Sperm Parameter | Potential Effect of Naphthoquinone-Induced Oxidative Stress |
|---|---|
| Motility | Decreased due to lipid peroxidation of the cell membrane and mitochondrial damage. |
| Viability | Reduced as a result of membrane damage and induction of apoptosis. |
| Acrosome Reaction | Impaired due to oxidative damage to the acrosomal membrane and related signaling pathways. |
| DNA Integrity | Increased fragmentation, which can compromise embryo development. |
Due to the highly specific nature of the chemical compound “this compound,” and the strict requirement to focus solely on its applications, a comprehensive search of available scientific literature and data sources did not yield specific research findings directly corresponding to the outlined sections on its use in advanced materials science and technology.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time. The following is a list of compounds that were considered during the research process.
Q & A
Q. How to design assays for evaluating redox activity (e.g., NAD(P)H quinone oxidoreductase inhibition)?
- Methodological Answer :
- Enzymatic Assays : Monitor NADH depletion spectrophotometrically (340 nm) in cell lysates.
- ROS Detection : Use DCFH-DA probes in cancer cell lines to quantify reactive oxygen species generation .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₅ | |
| Melting Point | 130–131°C | |
| Specific Rotation ([α]ᴅ) | +17.9° (MeOH) | |
| Antimicrobial IC₅₀ (S. aureus) | 12.5 µM (Cl-substituted derivative) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
